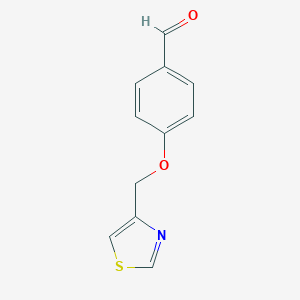
1-(3-Nitrophenyl)cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)cyclobutanecarboxylic acid (NPCCA) is an organic compound belonging to the class of cyclic carboxylic acids. It is an important intermediate in the synthesis of many organic compounds and is used in a variety of scientific research applications. NPCCA is a colorless solid that is soluble in organic solvents such as dichloromethane, chloroform, and acetonitrile.
Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry Applications
Ring-Opening Metathesis Polymerization (ROMP) : A study explored the reactivities of 1-substituted cyclobutene derivatives, including those related to cyclobutanecarboxylic acid, for ring-opening metathesis polymerization (ROMP) with specific catalysts. These derivatives, particularly the secondary amides of 1-cyclobutenecarboxylic acid and the esters of 1-cyclobutene-1-methanol, underwent polymerization, highlighting the potential of these compounds in creating polymers with specific properties (Song et al., 2010).
Cycloaddition Reactions : Cyclobutanecarboxylic acids and their derivatives serve as key reactants in various cycloaddition reactions, which are pivotal for constructing complex organic frameworks. These reactions are instrumental in synthesizing cyclic compounds, which have applications ranging from pharmaceuticals to materials science.
Development of Novel Materials
Organic Gelators : Research on cyclobutanecarboxylic acid derivatives has led to the discovery of new low molecular mass organic gelators for organic liquids. These gelators have potential applications in creating stable gels for various industrial and pharmaceutical purposes (Ballabh et al., 2003).
Fluorinated Amino Acids : The design and synthesis of fluorinated analogs of cyclobutanecarboxylic acid aim to create conformationally restricted labels for NMR studies, particularly in the context of peptides bound to membranes. This research underscores the importance of such derivatives in biochemistry and structural biology (Tkachenko et al., 2014).
Catalysis and Reaction Mechanisms
- Lewis Acid-Catalyzed Reactions : Studies have shown that cyclobutanecarboxylic acids can undergo Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. This reaction mechanism is significant for synthesizing a wide range of nitrogen-containing compounds, which are valuable in medicinal chemistry and organic synthesis (Lifchits & Charette, 2008).
Propiedades
IUPAC Name |
1-(3-nitrophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)11(5-2-6-11)8-3-1-4-9(7-8)12(15)16/h1,3-4,7H,2,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUXPHKPYHXRST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)

![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)

![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)





![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)

